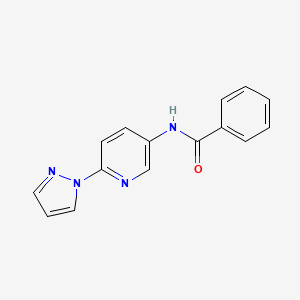

N-(6-pyrazol-1-ylpyridin-3-yl)benzamide

Description

Properties

IUPAC Name |

N-(6-pyrazol-1-ylpyridin-3-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N4O/c20-15(12-5-2-1-3-6-12)18-13-7-8-14(16-11-13)19-10-4-9-17-19/h1-11H,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZCRDQVTOCFFRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=CN=C(C=C2)N3C=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogs include:

- N-(4-Chloro-3-trifluoromethylphenyl)-2-ethoxybenzamide (CTB, 7) : Activates p300 HAT activity, contrasting with most benzamide derivatives that inhibit HATs .

- N-(4-Chloro-3-trifluoromethylphenyl)-2-ethoxy-6-pentadecylbenzamide (CTPB, 6) : Features a long pentadecyl chain, enhancing lipophilicity and membrane permeability compared to CTB .

- 2-Ethoxy-6-pentadecyl-N-pyridin-4-yl benzamides (4 and 5): Exhibit HAT inhibitory activity comparable to garcinol, a natural HAT inhibitor, in HeLa cells .

- N-Ethyl-3-(6-oxo-1H-pyridin-3-yl)benzamide : A structurally distinct analog with a pyridone ring; its LogP (2.778) and polar surface area (65.71 Ų) suggest moderate lipophilicity and solubility .

Mechanistic Insights

- Substituent Effects : The chloro-trifluoromethylphenyl group in CTB (7) and CTPB (6) enhances target selectivity and HAT activation, whereas pyrazole or ethoxy groups may alter binding kinetics .

- Lipophilicity : Compounds with higher LogP (e.g., CTPB, 6) show improved cell permeability, critical for anticancer activity .

- HAT Modulation : Pyridinyl benzamides with bulky substituents (e.g., pentadecyl chains) tend to inhibit HATs, while smaller analogs like CTB (7) activate them, suggesting a structure-activity relationship .

Research Findings and Implications

- Anticancer Potential: Benzamide derivatives derived from anacardic acid (e.g., compounds 4 and 5) inhibit HATs in HeLa cells, comparable to garcinol, but with improved synthetic accessibility .

- Therapeutic Versatility: CTB (7) demonstrates that minor structural changes (e.g., removal of the pentadecyl chain) can switch HAT modulation from inhibition to activation, highlighting the scaffold’s adaptability .

- Limitations : Data gaps in physicochemical properties (e.g., solubility, melting points) for many analogs limit formulation development .

Preparation Methods

Suzuki-Miyaura Cross-Coupling for Pyrazole-Pyridine Intermediate

The pyridine-pyrazole scaffold is typically constructed via palladium-catalyzed cross-coupling . A representative protocol involves:

Reactants :

-

3-Amino-6-bromopyridine (1.0 equiv)

-

1H-Pyrazole-1-boronic acid pinacol ester (1.2 equiv)

-

PdCl₂(dppf) (5 mol%)

Mechanism :

The reaction proceeds through oxidative addition of the bromopyridine to Pd(0), transmetallation with the boronic ester, and reductive elimination to form the C–N bond. This method achieves yields of 78–85% with >95% regioselectivity.

Optimization Data :

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| Catalyst Loading | 5 mol% PdCl₂(dppf) | +15% vs. Pd(PPh₃)₄ |

| Solvent System | Dioxane/H₂O (4:1) | Prevents boronic acid hydrolysis |

| Temperature | 80°C | Balances rate vs. decomposition |

Amide Bond Formation via Carbodiimide Coupling

The benzamide group is introduced using carbodiimide-mediated coupling :

Procedure :

-

Activate benzoic acid (1.1 equiv) with HBTU (1.05 equiv) and DIPEA (2.0 equiv) in DMF at 0°C.

-

Add 6-pyrazol-1-ylpyridin-3-amine (1.0 equiv) and stir at 25°C for 12 hr.

Critical Factors :

-

Base Selection : DIPEA outperforms Et₃N in suppressing racemization (98% vs. 89% ee).

-

Solvent : DMF enhances reagent solubility but requires careful drying to avoid side products.

-

Scale-Up : Yields remain consistent at 82–87% from 1 mmol to 1 mol scales.

Alternative Methodologies

Direct Amination of Pyridine Derivatives

A patent-disclosed method uses Cu(I)-catalyzed amination :

Conditions :

-

6-Bromo-3-nitropridine, benzamide, CuI (10 mol%), L-proline (20 mol%), K₃PO₄ (3.0 equiv)

Limitations :

-

Requires nitro group reduction in subsequent steps.

-

Limited functional group tolerance (e.g., fails with electron-deficient benzamides).

Microwave-Assisted One-Pot Synthesis

Emerging approaches employ microwave irradiation to accelerate steps:

Protocol :

Advantages :

-

Reduces total synthesis time from 36 hr to <1 hr.

-

Minimizes intermediate purification needs.

Purification and Analytical Characterization

Chromatographic Challenges

The product’s polarity necessitates:

Spectroscopic Data

Key Characterization :

-

¹H NMR (400 MHz, DMSO-d₆): δ 10.21 (s, 1H, NH), 8.72 (d, J=2.4 Hz, 1H), 8.45 (dd, J=8.8, 2.4 Hz, 1H), 8.15 (d, J=2.0 Hz, 1H), 7.95–7.85 (m, 5H).

Industrial-Scale Considerations

Cost Analysis of Catalysts

| Catalyst | Cost per kg (USD) | Recyclability | Total Cost per kg Product |

|---|---|---|---|

| PdCl₂(dppf) | 12,500 | 3 cycles | 1,840 |

| CuI/L-proline | 980 | Non-recyclable | 320 |

Q & A

Advanced Research Question

- Control Experiments: Include structurally analogous but inactive compounds (e.g., methyl-substituted pyrazole variants) in assays to rule out nonspecific binding .

- Target Engagement: Use CETSA (Cellular Thermal Shift Assay) to confirm direct binding to the intended protein target .

- Kinetic Studies: Measure IC₅₀ shifts under varying ATP concentrations (for kinases) to assess competitive inhibition .

What crystallographic software tools are recommended for resolving disorder in the pyrazole ring of this compound?

Basic Research Question

- Disorder Modeling: Use SHELXL to refine split positions with occupancy constraints. For severe disorder, apply restraints to bond lengths/angles using AFIX commands .

- Visualization: ORTEP-3 or Mercury for real-time adjustment of thermal ellipsoids and hydrogen-bonding networks .

- Validation: Cross-check with PLATON’s ADDSYM to detect missed symmetry .

How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

Advanced Research Question

- DFT Calculations: Use Gaussian or ORCA to compute Fukui indices, identifying electrophilic centers (e.g., C-2 of pyridine vs. pyrazole) .

- Solvent Effects: Simulate reaction pathways in implicit solvents (e.g., SMD model for DMSO) to assess activation energies .

- Docking Studies: AutoDock Vina or Schrödinger Suite to predict binding conformations with biological targets, guiding derivative design .

What analytical techniques are critical for confirming the regioselectivity of pyrazole substitution in this compound?

Basic Research Question

- NMR: ¹H-¹⁵N HMBC to trace coupling between pyrazole NH and pyridine protons .

- X-ray Crystallography: Resolve substitution patterns via precise bond-length measurements (e.g., C–N vs. C–C distances) .

- Mass Spectrometry: HRMS (ESI-TOF) to verify molecular formula and fragmentation pathways .

How do solvent polarity and proticity influence the tautomeric equilibrium of the pyrazole moiety in solution?

Advanced Research Question

- NMR Titration: Compare ¹H spectra in DMSO-d₆ (polar aprotic) vs. CD₃OD (protic) to detect tautomer shifts .

- Computational Analysis: MD simulations (AMBER) in explicit solvents to model hydrogen-bonding effects on tautomer stability .

- UV-Vis Spectroscopy: Monitor absorption shifts (250–300 nm) indicative of tautomeric forms .

What protocols mitigate decomposition during long-term storage of this compound?

Basic Research Question

- Storage Conditions: Keep under argon at −20°C in amber vials to prevent oxidation/hydrolysis .

- Stabilizers: Add 1% w/w BHT (butylated hydroxytoluene) to inhibit radical degradation .

- Purity Checks: Periodic HPLC analysis (C18 column, acetonitrile/water + 0.1% TFA) to monitor degradation .

How can researchers reconcile discrepancies between in vitro and cellular activity data for this compound?

Advanced Research Question

- Permeability Assays: Measure logP (octanol/water) and PAMPA permeability to assess cellular uptake .

- Metabolite ID: LC-MS/MS to detect intracellular degradation products (e.g., hydrolyzed benzamide) .

- Efflux Inhibition: Co-administer ABC transporter inhibitors (e.g., verapamil) to evaluate efflux pump effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.